Cas no 958027-90-2 (3,5-Difluorophenethyl bromide)

3,5-Difluorophenethyl bromide (CAS: 85118-00-9) is a fluorinated aromatic compound commonly used as a versatile building block in organic synthesis. Its key advantages include the presence of two fluorine substituents at the 3- and 5-positions, enhancing reactivity in cross-coupling reactions and nucleophilic substitutions. The phenethyl bromide moiety facilitates further functionalization, making it valuable for pharmaceutical and agrochemical applications. The electron-withdrawing nature of the fluorine atoms improves stability while maintaining reactivity, enabling precise modifications in complex molecular frameworks. This compound is particularly useful in the synthesis of biologically active molecules, where fluorination is critical for optimizing pharmacokinetic properties. High purity and consistent quality ensure reliable performance in research and industrial processes.
3,5-Difluorophenethyl bromide structure
3,5-Difluorophenethyl bromide structure
Product Name:3,5-Difluorophenethyl bromide
CAS No:958027-90-2
MF:C8H7BrF2
MW:221.041988611221
CID:1001662
PubChem ID:21459480
Update Time:2025-06-07

3,5-Difluorophenethyl bromide Chemical and Physical Properties

Names and Identifiers

    • 1-(2-bromoethyl)-3,5-difluorobenzene
    • 1-(2-Bromoethyl)-3,5-difluorobenzene (ACI)
    • 3,5-Difluorophenethyl bromide
    • DTXSID30614255
    • SCHEMBL3127720
    • CS-0100075
    • 958027-90-2
    • MFCD11110042
    • C78634
    • AKOS012097484
    • CS-16538
    • Benzene, 1-(2-bromoethyl)-3,5-difluoro-
    • EN300-696364
    • MDL: MFCD11110042
    • Inchi: 1S/C8H7BrF2/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2
    • InChI Key: GNDFMCHYXPCYBW-UHFFFAOYSA-N
    • SMILES: FC1C=C(CCBr)C=C(F)C=1

Computed Properties

  • Exact Mass: 219.96992g/mol
  • Monoisotopic Mass: 219.96992g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 0Ų

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3,5-Difluorophenethyl bromide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide Solvents: Acetone ;  2 h, 40 °C
Reference
Nickel-catalyzed migratory alkyl-alkyl cross-coupling reaction
Li, Yangyang; Li, Yuqiang; Peng, Long; Wu, Dong; Zhu, Lei; et al, Chemical Science, 2020, 11(38), 10461-10464

Production Method 2

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  0 °C; 4 h, 0 °C
Reference
Preparation of pyrrolopyrimidine derivatives useful as modulators of multidrug resistance
, World Intellectual Property Organization, , ,

3,5-Difluorophenethyl bromide Raw materials

3,5-Difluorophenethyl bromide Preparation Products

Additional information on 3,5-Difluorophenethyl bromide

Introduction to 3,5-Difluorophenethyl bromide (CAS No. 958027-90-2)

3,5-Difluorophenethyl bromide, identified by the Chemical Abstracts Service Number (CAS No.) 958027-90-2, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, featuring a brominated ethyl side chain attached to a benzene ring substituted with two fluorine atoms at the 3rd and 5th positions, exhibits unique structural and electronic properties that make it a valuable intermediate in the synthesis of various biologically active molecules.

The bromine substituent in 3,5-Difluorophenethyl bromide provides a reactive handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These transformations are pivotal in constructing complex organic frameworks, particularly in the development of novel therapeutic agents. The presence of fluorine atoms at the 3rd and 5th positions of the aromatic ring enhances the lipophilicity and metabolic stability of the resulting compounds, which are critical factors in drug design.

Recent advancements in medicinal chemistry have highlighted the utility of fluorinated aromatic ethers in addressing neurological disorders. For instance, studies have demonstrated that compounds incorporating 3,5-difluorophenethyl groups exhibit improved blood-brain barrier penetration and reduced susceptibility to enzymatic degradation. This has spurred interest in exploring derivatives of 3,5-Difluorophenethyl bromide as potential candidates for treating conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 3,5-Difluorophenethyl bromide typically involves the bromination of 3,5-difluorobenzyl halides or through nucleophilic substitution reactions on appropriately substituted precursors. The choice of synthetic route depends on factors such as yield optimization, scalability, and cost-effectiveness. Modern synthetic methodologies often leverage transition metal catalysis to enhance reaction efficiency and selectivity.

In the realm of drug discovery, 3,5-Difluorophenethyl bromide serves as a versatile building block for creating novel pharmacophores. Researchers have utilized this compound to develop kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and antiviral agents. The ability to introduce diverse functional groups via subsequent chemical transformations allows for fine-tuning of biological activity and pharmacokinetic properties.

The pharmaceutical industry has shown particular interest in fluorinated compounds due to their favorable pharmacological profiles. For example, drugs like osimertinib (a third-generation EGFR inhibitor) and veprecid (an antiviral agent) incorporate fluorine atoms to enhance their efficacy and stability. The incorporation of fluoroalkyl groups, such as those found in 3,5-Difluorophenethyl bromide, aligns with this trend toward designing more robust and effective therapeutics.

Moreover, computational modeling and high-throughput screening have accelerated the discovery process by enabling rapid evaluation of candidate compounds. Virtual screening techniques often prioritize molecules with specific structural motifs, including fluorinated aromatic systems like 3,5-Difluorophenethyl bromide, thereby streamlining the identification of promising drug candidates.

The chemical properties of 3,5-Difluorophenethyl bromide make it particularly useful in medicinal chemistry applications requiring precise control over molecular architecture. The electron-withdrawing nature of the fluorine atoms influences reactivity patterns, while the presence of a bromine atom allows for further derivatization. This balance between stability and reactivity is essential for constructing complex molecules with desired biological activities.

Recent studies have also explored the role of fluorinated compounds in modulating immune responses. For instance, research suggests that certain fluorinated aryl ethers can influence cytokine production and T cell activation pathways. These findings open up new avenues for developing immunotherapies that leverage compounds like derivatives of 3,5-Difluorophenethyl bromide.

In conclusion,3,5-Difluorophenethyl bromide (CAS No. 958027-90-2) represents a significant asset in synthetic chemistry due to its structural versatility and functional utility. Its applications span across multiple therapeutic areas, driven by its ability to be transformed into diverse biologically active molecules through well-established synthetic protocols. As research continues to uncover new pharmacological targets and mechanisms,3,5-Difluorophenethyl bromide is poised to remain a cornerstone compound in medicinal chemistry innovation.

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